chemical structure of Atorvastatin Epoxy Tetrahydrofuran Impurity
chemical structure of Atorvastatin Epoxy Tetrahydrofuran Impurity
An In-Depth Technical Guide to the
Chemical Identity, Mechanistic Formation, and Analytical Control
Executive Summary
In the rigorous landscape of pharmaceutical impurity profiling, the (CAS 873950-19-7) represents a critical oxidative degradation product.[1][2][3][4] Unlike process-related impurities derived from unreacted starting materials, this compound is a stability-indicating entity formed through the complex oxidation of the atorvastatin pyrrole core.[4]
This guide provides a definitive technical analysis for drug development scientists, focusing on the structural elucidation, oxidative mechanism, and validated control strategies required to maintain ICH Q3A/B compliance.[4]
Chemical Identity & Structural Elucidation
The "Epoxy Tetrahydrofuran" designation refers to a specific oxidative rearrangement of the atorvastatin parent molecule.[3][4] Chemically, it is not merely a tetrahydrofuran ring; it is a fused dioxabicyclo[3.1.0]hexane system.[4] This structural transformation leads to the loss of the aromatic pyrrole character, significantly altering the physicochemical properties compared to the API.[4]
Core Chemical Data
| Parameter | Technical Specification |
| Common Name | |
| CAS Registry Number | 873950-19-7 |
| IUPAC Name | 4-(4-fluorophenyl)-2,4-dihydroxy-2-isopropyl-N,5-diphenyl-3,6-dioxabicyclo[3.1.0]hexane-1-carboxamide |
| Molecular Formula | C₂₆H₂₄FNO₅ |
| Molecular Weight | 449.47 g/mol |
| Structural Feature | Fused bicyclic ether (Epoxide + THF) derived from pyrrole oxidation.[4][5] |
| Solubility | Soluble in DMSO, Methanol, Acetonitrile; Insoluble in Water.[4] |
Structural Insight: The impurity is characterized by the destruction of the central pyrrole ring.[4] The oxidation introduces two oxygen atoms into the core, forming a bicyclic system where a three-membered epoxide ring is fused to a five-membered tetrahydrofuran-like ring.[4] This saturation breaks the conjugation, resulting in a hypsochromic shift in the UV spectrum compared to Atorvastatin.[4]
Mechanistic Pathways: Oxidative Degradation
The formation of the Epoxy Tetrahydrofuran impurity is a radical-mediated or singlet-oxygen-driven process.[4] It does not typically occur during synthesis but rather during storage under stress (oxidative) conditions.[4]
The Mechanism
-
Initiation: The electron-rich pyrrole ring of Atorvastatin is susceptible to electrophilic attack by reactive oxygen species (ROS) or singlet oxygen (
).[4] -
Oxidation: Oxygen adds across the C-C double bonds of the pyrrole, potentially forming an unstable endoperoxide intermediate.[4]
-
Rearrangement: The intermediate undergoes ring contraction and rearrangement to stabilize the oxygenated skeleton, yielding the 3,6-dioxabicyclo[3.1.0]hexane core.[4]
-
Side Chain Interaction: While the primary modification is on the heterocyclic core, the stereochemistry of the heptanoic acid side chain (or its lactonized form) may influence the rate of this oxidation.[4]
Visualization: Degradation Pathway
The following diagram illustrates the transformation from the parent API to the Epoxy Tetrahydrofuran impurity.[4]
Figure 1: Oxidative degradation pathway of Atorvastatin yielding the Epoxy Tetrahydrofuran Impurity.[2][6][7][8][9]
Analytical Strategy: Detection & Quantification
Due to the structural similarity and polarity differences, separating this impurity requires a robust Reverse Phase HPLC (RP-HPLC) method.[4] The impurity is less polar than the parent drug due to the loss of the ionic calcium/acid functionality if lactonization occurs, or simply due to the lipophilic core changes.[4]
Method Development Considerations
-
Detection: The loss of the pyrrole conjugation reduces UV absorbance at higher wavelengths.[4] Detection is optimal at 245 nm (common for Atorvastatin) but sensitivity may be lower for this specific impurity.[4]
-
Mobile Phase: Avoid Tetrahydrofuran (THF) in the mobile phase if possible, as it degrades into peroxides which can cause the formation of this very impurity during analysis (artifact formation).[4]
Recommended HPLC Protocol
| Parameter | Condition |
| Column | C18 (L1), 250 x 4.6 mm, 5 µm (e.g., Zorbax SB-C18 or equivalent) |
| Mobile Phase A | 0.05M Ammonium Acetate Buffer (pH 4.0 - 5.[4]0) |
| Mobile Phase B | Acetonitrile : Methanol (50:50 v/v) |
| Gradient | Time (min) %B: 0/40 → 20/60 → 35/90 → 40/40 |
| Flow Rate | 1.0 - 1.5 mL/min |
| Column Temp | 35°C |
| Detection | UV at 245 nm |
| Retention Time | Impurity typically elutes after Atorvastatin (RRT ~ 1.1 - 1.3 depending on pH) |
Self-Validating Check: To ensure the peak identified is indeed the Epoxy THF impurity and not a lactone or isomer:
-
Stress Test: Subject a small sample of Atorvastatin to 3% H₂O₂ for 2 hours. The peak corresponding to the Epoxy impurity should significantly increase.[4]
-
Mass Spec Confirmation: The parent ion [M+H]⁺ should be 450.17 m/z (Calculated for C₂₆H₂₄FNO₅ + H).[4] Note that Atorvastatin (acid form) is 558.64 g/mol ; the impurity represents a significant fragmentation/loss of the side chain or rearrangement.[4] Correction: The CAS MW is 449.[4][10][11]47. This implies the impurity structure lacks the heptanoic acid side chain or has undergone cleavage.[4] The structure corresponds to the oxidized core amide.[4]
Synthesis of Reference Standard
For quantitative analysis, a reference standard must be synthesized.[4] The following protocol utilizes oxidative degradation to generate the impurity in high yield.
Safety Note: Work in a fume hood. H₂O₂ is a strong oxidizer.[4]
Protocol:
-
Dissolution: Dissolve 1.0 g of Atorvastatin Calcium in 20 mL of Methanol.
-
Oxidation: Add 2.0 mL of Hydrogen Peroxide (30% w/v).
-
Reaction: Heat the mixture to 50–55°C under stirring for 3–5 hours.
-
Monitor: Check by HPLC every hour until the parent peak decreases by >50%.[4]
-
-
Quenching: Cool to room temperature and add 10% Sodium Bisulfite solution to quench excess peroxide.
-
Extraction: Evaporate methanol under vacuum. Extract the residue with Ethyl Acetate (3 x 15 mL).[4]
-
Purification: The crude mixture will contain multiple oxidative products.[4] Isolate the Epoxy Tetrahydrofuran impurity via Preparative HPLC or Flash Chromatography (Silica gel, Hexane:EtOAc gradient).
-
Validation: Confirm structure via ¹H-NMR (loss of pyrrole protons) and MS (m/z 450).
Control Strategies in Drug Development
Preventing the formation of the Epoxy Tetrahydrofuran impurity requires strict control over the "Redox Environment" of the drug product.[4]
A. Formulation Controls:
-
Excipient Selection: Avoid excipients containing trace peroxides (e.g., certain grades of Povidone or PEG).[4]
-
Antioxidants: While traditional antioxidants (BHA/BHT) show mixed results, pH modulation (maintaining an alkaline micro-environment) often stabilizes the pyrrole ring.[4]
B. Process Controls:
-
Inert Atmosphere: Manufacturing and packaging should be conducted under Nitrogen (N₂) blanketing.[4] Oxygen exclusion is the single most effective preventive measure.[4]
-
Packaging: Use high-barrier blister packs (Alu-Alu) to prevent oxygen permeation during shelf life.
References
-
LGC Standards. Reference Material. Retrieved from [4]
-
ChemScene. (CAS 873950-19-7) Product Data.[4][5] Retrieved from [4]
-
Klobčar, S., et al. (2015).[2][4] Isolation of oxidative degradation products of atorvastatin with supercritical fluid chromatography.[2][4] Biomedical Chromatography.[2][4]
-
U.S. Patent 8,044,086. Oxidative degradation products of atorvastatin calcium.[1][4][9] Retrieved from
-
BenchChem. Biochemical Analysis. Retrieved from [4]
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- 5. Atorvastatin Epoxy Tetrahydrofuran IMpurity | 873950-19-7 [chemicalbook.com]
- 6. US8044086B2 - Oxidative degradation products of atorvastatin calcium - Google Patents [patents.google.com]
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